molecular formula C17H14ClF2IN2O2 B1683921 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide CAS No. 212631-79-3

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide

Cat. No. B1683921
M. Wt: 478.7 g/mol
InChI Key: GFMMXOIFOQCCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06696440B1

Procedure details

Additional preferred compounds include 2-(2-chloro4-iodophenylamino)-5-chloro-N-cyclopropylmethoxy-3,4-difluorobenzamide (PD 297189), 2-(4-iodophenylamino)-N-cyclopropylmethoxy-5-chloro-3,4-difluorobenzamide (PD 297190), 2-(4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid (PD 296771), 2-(2-chloro4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid (PD 296770), 5-chloro-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzoic acid (PD 296767); and 5-chloro-N-cyclopropylmethoxy-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzamide (PD 298127).
Name
2-(2-chloro4-iodophenylamino)-5-chloro-N-cyclopropylmethoxy-3,4-difluorobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-iodophenylamino)-N-cyclopropylmethoxy-5-chloro-3,4-difluorobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(2-chloro4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-chloro-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
5-chloro-N-cyclopropylmethoxy-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[C:23]([F:24])=[C:22]([F:25])[C:21](Cl)=[CH:20][C:11]=1[C:12]([NH:14][O:15][CH2:16][CH:17]1[CH2:19][CH2:18]1)=[O:13].IC1C=CC(NC2C(F)=C(F)C(Cl)=CC=2C(NOCC2CC2)=O)=CC=1.IC1C=CC(NC2C(F)=C(F)C(Cl)=CC=2C(O)=O)=CC=1.ClC1C=C(I)C=CC=1NC1C(F)=C(F)C(Cl)=CC=1C(O)=O.ClC1C(F)=C(F)C(NC2C=CC(I)=CC=2C)=C(C=1)C(O)=O.ClC1C(F)=C(F)C(NC2C=CC(I)=CC=2C)=C(C=1)C(NOCC1CC1)=O>>[Cl:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[C:23]([F:24])=[C:22]([F:25])[CH:21]=[CH:20][C:11]=1[C:12]([NH:14][O:15][CH2:16][CH:17]1[CH2:19][CH2:18]1)=[O:13]

Inputs

Step One
Name
2-(2-chloro4-iodophenylamino)-5-chloro-N-cyclopropylmethoxy-3,4-difluorobenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)I)NC1=C(C(=O)NOCC2CC2)C=C(C(=C1F)F)Cl
Step Two
Name
2-(4-iodophenylamino)-N-cyclopropylmethoxy-5-chloro-3,4-difluorobenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)NC1=C(C(=O)NOCC2CC2)C=C(C(=C1F)F)Cl
Step Three
Name
2-(4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1F)F)Cl
Step Four
Name
2-(2-chloro4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)I)NC1=C(C(=O)O)C=C(C(=C1F)F)Cl
Step Five
Name
5-chloro-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C(C(=O)O)C1)NC1=C(C=C(C=C1)I)C)F)F
Step Six
Name
5-chloro-N-cyclopropylmethoxy-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C(C(=O)NOCC2CC2)C1)NC1=C(C=C(C=C1)I)C)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)I)NC1=C(C(=O)NOCC2CC2)C=CC(=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.